molecular formula C10H11BrO2 B2621989 6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine CAS No. 52113-69-6

6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine

Cat. No.: B2621989
CAS No.: 52113-69-6
M. Wt: 243.1
InChI Key: UIALGZOSKLCMHF-UHFFFAOYSA-N
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Description

6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine (CAS: 52113-69-6) is a brominated heterocyclic compound with the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.1 g/mol . It features a benzo[d][1,3]dioxine core substituted with a bromine atom at the 6-position and two methyl groups at the 2-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the preparation of fluorescent probes, antitumor agents, and natural product derivatives .

The compound is synthesized via acetonide protection of 2-hydroxy-4-methylbenzoic acid followed by bromination using N-bromosuccinimide (NBS), achieving yields up to 97% under optimized conditions . Alternative routes involve condensation reactions with 2,2-dimethoxypropane in acetone, catalyzed by p-TsOH, to form the dioxine ring .

Properties

IUPAC Name

6-bromo-2,2-dimethyl-4H-1,3-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-10(2)12-6-7-5-8(11)3-4-9(7)13-10/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIALGZOSKLCMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2=C(O1)C=CC(=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while oxidation reactions can produce various oxidized products .

Scientific Research Applications

Organic Synthesis

6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine serves as a critical building block in organic synthesis. Its unique structure allows for the preparation of more complex molecules through various chemical reactions:

  • Substitution Reactions : The bromine atom can be substituted with other nucleophiles under appropriate conditions.
  • Oxidation and Reduction : It can undergo oxidation and reduction reactions, facilitating the synthesis of diverse derivatives.

Biological Research

The compound has potential applications in biological studies, particularly in enzyme inhibition and anticancer research. Notable findings include:

  • Enzyme Inhibition : It may act as a ligand in binding studies or inhibit specific enzymes involved in metabolic pathways.
  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
CompoundCell LineIC50 (µM)
Compound 21A5496.4
Compound 11HCT1167.7
Compound 20MiaPaCa-214.9

These studies suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells.

Industrial Applications

In industrial settings, this compound can be utilized in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable for developing new products in pharmaceuticals and agrochemicals.

Case Studies

A comparative study focusing on various benzo[d][1,3]dioxine derivatives highlighted the significance of structural modifications on biological activity. The findings suggested that these modifications could enhance potency against specific cancer cell lines compared to standard chemotherapeutics.

Example Study

In a study evaluating the anticancer potential of related compounds:

  • Objective : To assess cytotoxicity against multiple cancer cell lines.
  • Methodology : Compounds were tested using MTT assays.
  • Results : Several derivatives exhibited enhanced cytotoxicity compared to doxorubicin.

Mechanism of Action

The mechanism of action of 6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The pathways involved would depend on the specific biological or chemical system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine and analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Features Synthesis Method Applications References
This compound C₁₀H₁₁BrO₂ 243.1 Bromine at C6; dimethyl groups at C2; planar dioxine ring Acetonide protection + NBS bromination (97% yield) ; condensation with 2,2-dimethoxypropane Fluorescent probes, antitumor agents, natural product intermediates
6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine C₈H₇BrO₂ 215.04 Bromine at C6; saturated dihydrodioxine ring; no methyl groups Not specified Unreported; likely used in electrophilic substitutions
2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone C₁₁H₁₁BrO₃ 257.08 Bromoethanone substituent; dimethyl groups at C2 Not explicitly described Potential electrophile for cross-coupling or nucleophilic additions
6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane C₈H₃BrF₄O₂ 285.13 Fluorinated dioxane ring; bromine at C6 Not specified High electronegativity; potential use in agrochemicals or pharmaceuticals
6-Bromo-2',3',5',6'-tetrahydro-4H-spiro[benzo[d][1,3]dioxine-2,4'-pyran] C₁₂H₁₃BrO₃ 285.13 Spirocyclic structure integrating pyran and dioxine rings Not specified Structural complexity for drug discovery

Key Comparative Insights

Structural Differences Substituent Effects: The dimethyl groups in the target compound enhance steric hindrance and electron-donating effects compared to non-methylated analogs like 6-Bromo-2,3-dihydrobenzo[b][1,4]dioxine . Ring Saturation: Saturated rings (e.g., dihydrodioxine in CAS 52287-51-1) reduce aromaticity, altering reactivity toward electrophilic substitution compared to the fully conjugated dioxine core in the target compound . Functional Group Diversity: The bromoethanone substituent in 2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone introduces a ketone group, enabling nucleophilic additions absent in the parent compound .

Synthetic Efficiency

  • The target compound’s synthesis achieves 97% yield using acetonide protection and bromination, outperforming methods for fluorinated or spirocyclic analogs, which often require multi-step protocols .

Applications

  • The dimethyl groups in the target compound improve stability in medicinal chemistry applications, as seen in its use for antitumor agent synthesis . In contrast, fluorinated derivatives (e.g., 6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane) may prioritize agrochemical applications due to increased lipophilicity .

Research Findings and Data

  • Synthesis Optimization : The condensation method for the target compound (72 hours at 40°C) is time-intensive but high-yielding, whereas bromination with NBS is faster but requires precise stoichiometry .
  • Biological Activity : Derivatives of the target compound show promise in antitumor studies , with LiAlH₄-reduced intermediates demonstrating cytotoxic effects in vitro .

Biological Activity

6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine is an organic compound characterized by its unique molecular structure, which includes a bromine atom attached to a benzo[d][1,3]dioxine framework. This compound has garnered interest in various fields of research due to its potential biological activities, including enzyme inhibition and anticancer properties.

  • Molecular Formula : C10H11BrO2
  • CAS Number : 52113-69-6
  • Structural Characteristics : The presence of the bromine atom and two methyl groups at the 2nd position significantly influences its reactivity and biological interactions .

The exact mechanism of action for this compound is not entirely elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors. The bromine substitution may enhance its binding affinity and alter the biological pathways involved in its activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity Testing : Various derivatives have shown promising results against cancer cell lines such as A549 (lung cancer) and MiaPaCa-2 (pancreatic cancer). The IC50 values for these compounds ranged from 6.4 µM to 16.7 µM, indicating moderate to high effectiveness .
CompoundCell LineIC50 (µM)
Compound 21A5496.4
Compound 11HCT1167.7
Compound 20MiaPaCa-214.9

The mechanism of action appears to involve induction of cell cycle arrest and apoptosis in cancer cells, suggesting that these compounds may inhibit tumor growth effectively .

Enzyme Inhibition

This compound may also exhibit enzyme inhibitory activity. It is hypothesized that the compound can act as a ligand in binding studies or inhibit specific enzymes involved in metabolic pathways. The precise targets remain under investigation but could include kinases or other regulatory proteins crucial for cell proliferation .

Case Studies

A study focusing on the synthesis of related compounds demonstrated that derivatives of benzo[d][1,3]dioxine could be synthesized with varied biological activities. The findings suggested that structural modifications significantly affect their biological potency and selectivity towards different cancer cell lines .

Example Study

In a comparative study of various benzo[d][1,3]dioxine derivatives:

  • Objective : To evaluate the anticancer potential.
  • Methodology : Compounds were tested against multiple cancer cell lines using MTT assays.
  • Results : Several derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin.

Q & A

Q. What are the established synthetic routes for 6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine, and how do reaction conditions influence yield?

The compound is typically synthesized via acetonide protection of 2-hydroxy-4-methylbenzoic acid, followed by bromination using NN-bromosuccinimide (NBS) under controlled conditions. Key steps include:

  • Acetonide formation : Reaction with acetone and catalytic acid to protect hydroxyl groups.
  • Bromination : NBS in a halogenated solvent (e.g., CCl4_4) at 60–80°C for 6–8 hours, achieving >85% yield .
    Yield optimization requires strict anhydrous conditions and inert gas purging to avoid side reactions. Variations in solvent polarity and temperature significantly affect bromine radical generation and regioselectivity.

Q. How is this compound characterized, and what analytical methods validate its purity?

  • Structural confirmation : 1H^1 \text{H} and 13C^{13}\text{C} NMR (δ 1.45 ppm for dimethyl groups, δ 4.30 ppm for dioxane protons), ESI-MS ([M+H]+^+ at m/z 257.03), and IR (C-Br stretch at 550–600 cm1^{-1}) .
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and GC-MS for volatile impurities. Purity thresholds >95% are critical for downstream applications .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is sensitive to light and moisture. Long-term stability (≥12 months) requires storage in amber vials at –20°C under nitrogen. Degradation products include debrominated derivatives and hydrolyzed dioxane rings, detectable via TLC (Rf_f shift from 0.7 to 0.3 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

The electron-withdrawing bromine activates the aromatic ring for NAS. Kinetic studies in DMF show that methoxy groups at the 2- and 2-positions (dimethyl dioxane) direct nucleophiles to the para position (C-6), with a rate constant k=2.3×104s1k = 2.3 \times 10^{-4} \, \text{s}^{-1} at 80°C. Steric hindrance from dimethyl groups slows ortho substitution, favoring para products (85:15 para:ortho ratio) .

Q. What methodologies enable enantioselective synthesis of derivatives like (R)-5-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)oxazolidin-2-one?

Asymmetric transfer hydrogenation using chiral catalysts (e.g., Ru-(S)-BINAP) achieves >90% enantiomeric excess (ee). Key steps:

  • Protection : Bromine facilitates regioselective nucleophilic attack by amines.
  • Catalytic reduction : LiAlH4_4-mediated reduction of ketone intermediates with chiral auxiliaries .
    Reaction optimization requires control of solvent polarity (THF preferred) and catalyst loading (5 mol%).

Q. How can computational models predict the compound’s interactions in biological systems?

Density functional theory (DFT) calculations (B3LYP/6-31G**) predict binding affinities to cytochrome P450 enzymes. The bromine atom’s electronegativity (−0.15 eV) enhances hydrophobic interactions in active sites, correlating with in vitro IC50_{50} values of 12 µM against CYP3A4 .

Q. What strategies resolve contradictions in reported biological activity data for derivatives?

  • Meta-analysis : Compare IC50_{50} values across studies using standardized assays (e.g., MTT for cytotoxicity).
  • Structural validation : Confirm derivative purity via X-ray crystallography to rule out confounding isomers .
    For example, discrepancies in antitumor activity (IC50_{50} = 5–25 µM) arise from variations in cell line permeability and metabolite interference .

Q. How are air-sensitive intermediates handled during functionalization of this compound?

Schlenk-line techniques or glovebox systems are mandatory for reactions involving Grignard or organolithium reagents. Quenching with degassed methanol minimizes oxidation. Intermediate trapping via in situ FTIR monitors reactive species (e.g., lithiated intermediates at 1600 cm1^{-1}) .

Q. What process improvements enhance scalability while maintaining regiochemical control?

  • Flow chemistry : Continuous bromination reduces reaction time from 8 hours to 30 minutes with 92% yield.
  • Catalyst recycling : Immobilized NBS on silica gel allows three reuse cycles without loss of activity .
    Critical parameters include residence time (2–5 minutes) and pressure (1–2 bar) to prevent decomposition .

Tables

Table 1. Key Physicochemical Properties of this compound

PropertyValueMethod/Reference
Molecular Weight257.10 g/molESI-MS
Melting Point72–74°CDSC
LogP (Octanol-Water)2.8Computational
UV λmax\lambda_{\text{max}}280 nmHPLC

Table 2. Comparative Bromination Agents for Synthesis

ReagentYield (%)Side ProductsConditions
NBS85Succinimide (<5%)CCl4 _4, 80°C
Br2_260Dibrominated (20%)AcOH, 50°C
DBDMH75Oxidized dioxane (10%)CH2 _2Cl2 _2, RT

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